molecular formula C16H13N3O2 B12184957 1-methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-4-carboxamide

1-methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B12184957
M. Wt: 279.29 g/mol
InChI Key: FCPWJCVLJLPLCF-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-4-carboxamide typically involves the following steps:

    Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the pyridin-4-yl group: This step often involves nucleophilic substitution reactions.

    Formation of the carboxamide group: This can be done through amidation reactions using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of the enzyme or receptor, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives with different biological properties.

Uniqueness

1-methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-4-carboxamide is unique due to the presence of the pyridin-4-yl group and the carboxamide functionality, which can impart specific biological activities and chemical reactivity.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

1-methyl-2-oxo-N-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C16H13N3O2/c1-19-14-5-3-2-4-12(14)13(10-15(19)20)16(21)18-11-6-8-17-9-7-11/h2-10H,1H3,(H,17,18,21)

InChI Key

FCPWJCVLJLPLCF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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